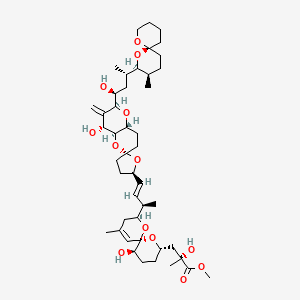

Methyl okadaate

Description

Contextualization within Polyketide Natural Products

Methyl okadaate is structurally derived from okadaic acid, a complex marine natural product. Okadaic acid belongs to the vast and structurally diverse class of compounds known as polyketides. nih.gov Polyketides are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants. nih.govplos.org They are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govplos.org The PKS enzymatic machinery functions like a molecular assembly line, iteratively condensing simple carboxylic acid-derived units to build complex carbon skeletons. nih.gov This biosynthetic process generates enormous structural diversity, leading to a wide array of biological activities. nih.gov Members of the polyketide family are among the most important natural products used in medicine, with applications as antibiotics, anticancer agents, and immunosuppressants. nih.gov Okadaic acid itself is a complex polyether C38 fatty acid, and its classification as a polyketide places methyl okadaate within this significant group of natural products. researchgate.netmdpi.com

Relationship to Okadaic Acid and its Derivatives

Methyl okadaate is the methyl ester derivative of okadaic acid. nih.gov This structural modification, where the carboxylic acid group of okadaic acid is esterified with a methyl group, significantly alters its biochemical properties. Methyl okadaate can be prepared synthetically in the laboratory from okadaic acid, for instance, through methylation with diazomethane (B1218177). researchgate.net It has also been identified as a naturally occurring compound in shellfish and in dinoflagellates of the genera Prorocentrum and Dinophysis. nih.govresearchgate.net

Okadaic acid is the parent compound of a group of related marine toxins, including dinophysistoxin-1 (B117357) (DTX-1), which is a methylated version of okadaic acid, and dinophysistoxin-2 (DTX-2), an isomer of okadaic acid. mdpi.commdpi.com These compounds are primarily known as potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govmdpi.com The esterification of the C-1 carboxyl group in methyl okadaate drastically reduces its ability to inhibit these specific enzymes in vitro compared to its parent compound. researchgate.netnih.gov

Table 1: Comparison of Okadaic Acid and its Derivatives

| Compound | Key Structural Feature | Primary Known Target |

|---|---|---|

| Okadaic Acid (OA) | Parent C38 polyether fatty acid with a free carboxyl group. researchgate.netmdpi.com | Potent inhibitor of PP1 and PP2A. mdpi.com |

| Methyl Okadaate (MeOk) | Methyl ester of okadaic acid at the C-1 carboxyl group. researchgate.netnih.gov | Weak inhibitor of PP1 and PP2A. nih.govnih.gov |

| Dinophysistoxin-1 (DTX-1) | 35-methyl derivative of okadaic acid. mdpi.com | Potent inhibitor of PP1 and PP2A. nih.gov |

| Dinophysistoxin-2 (DTX-2) | Isomer of okadaic acid. mdpi.com | Potent inhibitor of PP1 and PP2A, though typically less active than OA. mdpi.com |

The affinity of these compounds for protein phosphatases has been quantified in various studies. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating stronger binding and inhibition. Research has shown that structural modifications to the okadaic acid molecule significantly impact its inhibitory potency.

Table 2: Inhibitory Affinity of Okadaic Acid Derivatives for Protein Phosphatase 2A (PP2A)

| Compound | Affinity for PP2A (Ki value) |

|---|---|

| 35-methyl-OA (DTX1) | 19 (12-25) pM |

| Okadaic Acid (OA) | 30 (26-33) pM |

| Methyl Okadaate | >> 100 nM |

Data sourced from a 1992 study on the structure-affinity relationship of okadaic acid derivatives. researchgate.net The significantly higher Ki value for methyl okadaate indicates a much lower affinity for PP2A compared to okadaic acid and DTX1.

Historical Perspectives on Research Pathways

The scientific understanding of methyl okadaate has evolved considerably over time. Initially, due to its markedly reduced inhibitory activity against PP1 and PP2A in cell-free assays, it was largely considered an inactive or weakly bioactive molecule. nih.govnih.gov Early structure-activity relationship studies focused on the potent phosphatase inhibition by okadaic acid, and in this context, the esterified derivative was of lesser interest. nih.gov

This perception began to change with studies published in the 2000s. Research investigating the effects of methyl okadaate on whole cells revealed surprising biological activity. A 2008 study demonstrated that methyl okadaate induced a reorganization of the actin cytoskeleton in human neuroblastoma cells, an effect identical to that caused by okadaic acid, although with approximately 10-fold lower potency. nih.gov These effects included a loss of flattened morphology, adoption of a rounded shape, and a reduction in neurites. nih.gov Crucially, these changes occurred without altering membrane potential or cytosolic calcium concentration. nih.gov

Further research on rat hepatocytes found that methyl okadaate disrupted the actin cytoskeleton and depressed the metabolic rate. nih.gov Unexpectedly, in primary cultured hepatocytes, methyl okadaate was found to be nearly six-fold more potent than okadaic acid in causing these effects. nih.gov These findings were significant because they demonstrated that methyl okadaate was a potent bioactive compound in its own right and that its effects were unrelated to the significant inhibition of PP2A. nih.govnih.gov

These discoveries shifted the research pathway, suggesting that the long-held assumption that protein phosphatase inhibition (specifically of PP1 and PP2A) was solely responsible for the cytoskeletal effects of okadaic acid and its derivatives might be incomplete. nih.gov Scientists proposed that methyl okadaate, and perhaps okadaic acid as well, may have other molecular targets. nih.govnih.gov These could include other, less-studied protein phosphatases or entirely different classes of proteins, opening up new avenues of investigation into the complex pharmacology of this family of marine toxins. nih.govnih.gov

Properties

CAS No. |

78111-14-5 |

|---|---|

Molecular Formula |

C45H70O13 |

Molecular Weight |

819 g/mol |

IUPAC Name |

methyl (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C45H70O13/c1-26-22-35(56-45(24-26)36(47)13-12-32(55-45)25-42(6,50)41(49)51-7)27(2)10-11-31-15-19-44(54-31)20-16-34-40(58-44)37(48)30(5)39(53-34)33(46)23-29(4)38-28(3)14-18-43(57-38)17-8-9-21-52-43/h10-11,24,27-29,31-40,46-48,50H,5,8-9,12-23,25H2,1-4,6-7H3/b11-10+/t27-,28-,29+,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,42-,43+,44-,45-/m1/s1 |

InChI Key |

BVEXVMARIREFTJ-TXMWGMRISA-N |

SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)O)C)O)O |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)OC)O)O)C)O)O |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)O)C)O)O |

Synonyms |

methyl okadaate |

Origin of Product |

United States |

Synthesis and Biosynthetic Considerations of Methyl Okadaate

Chemical Synthesis Methodologies

Esterification Reactions and Strategies

Esterification is a chemical reaction that forms an ester by combining an organic acid with an alcohol. byjus.com In the case of methyl okadaate, the carboxylic acid functional group of okadaic acid is reacted with methanol (B129727) to form the methyl ester. Several standard laboratory methods can be employed for this transformation.

Fischer-Speier Esterification : This is a classic method where a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction is reversible, and to drive it towards the formation of the ester, the water produced is typically removed as it forms. libretexts.org For small-scale reactions, this method can be inefficient due to the equilibrium limitations. pharmacy180.com

Reaction with Diazomethane (B1218177) : A highly efficient method for creating methyl esters involves treating the carboxylic acid with diazomethane (CH₂N₂). pharmacy180.comlibretexts.org This reaction is rapid, quantitative, and proceeds under mild conditions. pharmacy180.com The process begins with the deprotonation of the carboxylic acid by diazomethane, followed by a nucleophilic (Sₙ2) attack by the resulting carboxylate on the protonated diazomethane, yielding the methyl ester and nitrogen gas as the sole byproduct. libretexts.org

Use of Acyl Chlorides : Another common strategy involves first converting the carboxylic acid to a more reactive acyl chloride. This intermediate then reacts vigorously with an alcohol at room temperature to produce the ester and hydrogen chloride. libretexts.org

Reaction with Methyl Iodide : Carboxylic acids can be converted to their methyl esters by reacting them with potassium carbonate and methyl iodide. pharmacy180.com In this method, the carboxylate ion acts as a nucleophile, displacing the iodide from the highly reactive methyl iodide electrophile. pharmacy180.com

Precursor Compounds and Yield Optimization

The primary and essential precursor for the chemical synthesis of methyl okadaate is okadaic acid . nih.gov Okadaic acid is a complex polyether derived from a C38 fatty acid, originally isolated from the marine sponge Halichondria okadai. nih.gov However, it is naturally produced by several species of dinoflagellates, primarily from the genera Prorocentrum and Dinophysis. nih.govresearchgate.net

Optimizing the yield of methyl okadaate is a two-fold challenge:

Esterification Efficiency : The choice of esterification method directly impacts the final yield. While methods like using diazomethane are highly quantitative, the reagent itself is hazardous. libretexts.org Fischer esterification is simpler but limited by equilibrium. pharmacy180.com Optimization of reaction parameters such as temperature, catalyst choice, and reaction time is crucial for maximizing the conversion of okadaic acid to its methyl ester. researchgate.netmdpi.com

Biosynthetic Pathways and Origin in Dinoflagellates

Methyl okadaate is a natural product biosynthesized by certain marine dinoflagellates. frontiersin.org Its formation is intrinsically linked to the biosynthetic pathway of its parent compound, okadaic acid.

Elucidation of Enzymatic Transformations

The biosynthesis of okadaic acid and its derivatives, including methyl okadaate, occurs via the polyketide pathway. frontiersin.orgmdpi.commdpi.com This process is governed by large, multi-domain enzymes known as polyketide synthases (PKSs). mdpi.comnih.gov These enzymes assemble the carbon backbone of the molecule from simple acetate (B1210297) units. mdpi.comcsic.es Stable isotope feeding studies have confirmed the polyketide origin of these complex marine toxins. mdpi.comcsic.es

The final step in the formation of methyl okadaate from okadaic acid is a methylation reaction. While the specific enzyme responsible for this transformation in Prorocentrum has not been definitively isolated and characterized, it is presumed to be a type of methyltransferase . nih.gov In biological systems, S-adenosylmethionine (SAM) is a common methyl group donor for enzymatic methylation reactions catalyzed by methyltransferases. nih.govnih.gov This enzymatic step would attach a methyl group to the carboxylic acid moiety of the okadaic acid molecule, completing the biosynthesis of methyl okadaate.

Production in Prorocentrum Species Cultures

Several species of the benthic dinoflagellate genus Prorocentrum are known producers of okadaic acid and its derivatives. Methyl okadaate has been identified in cultures of Prorocentrum lima and Prorocentrum concavum. frontiersin.orgresearchgate.net

The production of these toxins is highly dependent on environmental and nutritional factors in the culture medium. frontiersin.org Optimizing culture conditions is therefore a key strategy for enhancing the yield of these compounds from natural sources. nepjol.info

Key Factors Influencing Toxin Production in Prorocentrum Cultures:

Nutrients : Both nitrogen and phosphorus levels significantly impact toxin production. In cultures of P. lima, reducing the nitrogen concentration was shown to increase okadaic acid production. frontiersin.org Similarly, the source of phosphorus (e.g., sodium dihydrogen phosphate (B84403) vs. glycerophosphate) affects the cellular toxin quota. frontiersin.org

Trace Metals : The presence of certain trace metals can enhance toxin synthesis. For instance, selenium (Se) has been observed to increase the production of okadaic acid esters in P. lima. frontiersin.org Increased copper (Cu) concentrations, while limiting growth, have also been shown to boost the cellular concentration of okadaic acid. frontiersin.org

Temperature and Irradiance : These physical parameters are crucial for dinoflagellate growth and, consequently, toxin production. Optimal temperatures for the growth of Prorocentrum species generally range from 10 to 29 °C. mdpi.com For Prorocentrum belizeanum, an optimal irradiance was found to be around 50 µE·m⁻²·s⁻¹, with higher levels causing photoinhibition. mdpi.com

The table below summarizes research findings on the production of okadaic acid (the precursor to methyl okadaate) under various culture conditions.

| Species | Culture Condition | Effect on Toxin Production | Toxin Concentration | Reference |

| Prorocentrum lima | Reduced Nitrogen (17.7 µM) | Increased OA production 1.9 times | 12.5 pg/cell | frontiersin.org |

| Prorocentrum lima | 100 µM Nitrates | Highest OA production | 338 pg/cell | frontiersin.org |

| Prorocentrum lima | Sodium Dihydrogen Phosphate | Maximum OA production | 35 pg/cell | frontiersin.org |

| Prorocentrum lima | Increased Copper (5039 nM) | Increased cellular OA 1.8 times | 27 pg/cell | frontiersin.org |

| Prorocentrum rhathymum | Standard Culture Medium | OA released into medium | 0.153 µg/L | nih.govresearchgate.net |

| Prorocentrum lima | Large Scale Culture (300 L) | Maximum OA production in system | 63.66 ng/mL | nepjol.info |

Molecular Target Identification and Ligand Receptor Interactions of Methyl Okadaate

Investigations into Protein Phosphatase Modulation

Serine/Threonine Protein Phosphatase Inhibition Profiles

Methyl okadaate has been shown to interact with serine/threonine protein phosphatases, though its inhibitory profile differs significantly from its parent compound, okadaic acid.

Initial studies have indicated that methyl okadaate is a weak inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) in vitro. nih.govresearchgate.net Chemical modification of the carboxyl group of okadaic acid to form methyl okadaate through esterification significantly diminishes its inhibitory effects on PP1, PP2A, and another identified protein phosphatase, PP3. nih.govresearchgate.netresearchgate.net While okadaic acid potently inhibits PP2A and PP3 more than PP1, methyl okadaate shows a greatly reduced capacity to inhibit all three enzymes. nih.govresearchgate.net Some research even suggests that any observed weak inhibitory action of methyl okadaate on PP1 and PP2A might be due to contamination with okadaic acid rather than an intrinsic activity of the methyl ester itself. researchgate.net

Despite its weak direct inhibitory effect on PP1 and PP2A, methyl okadaate has been observed to induce an increase in the serine/threonine phosphorylation of cellular proteins, with phosphorylation profiles similar to those induced by okadaic acid. nih.gov This suggests that while it may not directly inhibit the catalytic activity of PP1 and PP2A, it still influences cellular phosphorylation events. nih.gov In studies with rat hepatocytes, while okadaic acid altered glucose uptake, a process linked to PP1 and PP2A activity, methyl okadaate did not produce the same effect, further supporting its weak inhibition of these phosphatases. nih.gov

Compared to okadaic acid, a potent inhibitor of PP1 and PP2A, methyl okadaate demonstrates a significantly lower inhibitory potency. nih.govnih.govresearchgate.netresearchgate.net The esterification of the C1 carboxyl group in okadaic acid to create methyl okadaate drastically reduces its inhibitory activity against PP1, PP2A, and PP3. nih.govresearchgate.netresearchgate.net For instance, one study noted that methyl okadaate's affinity for PP2A is much greater than 100 nM, whereas okadaic acid's is in the picomolar range. researchgate.net Another study reported that methyl esterification of acanthifolicin, a derivative of okadaic acid, sharply reduced its activity, inhibiting PP2A with an IC50 of 5.0 microM and PP1 by less than 10% at 250 microM, in stark contrast to the potent inhibition by okadaic acid. researchgate.net

However, it is noteworthy that in some cellular assays, the potency of methyl okadaate can vary depending on the cell type. For example, in disrupting the actin cytoskeleton and depressing the metabolic rate, methyl okadaate was found to be about six-fold less potent than okadaic acid in a rat hepatocyte cell line (Clone 9), but nearly six-fold more potent in primary cultured rat hepatocytes. nih.gov This suggests that factors beyond direct phosphatase inhibition, such as cellular uptake and metabolism, may influence its apparent potency.

Differential Effects on PP1, PP2A, and PP3 Activities

Elucidation of Non-PP1/PP2A Phosphatase Targets

Given that methyl okadaate induces cellular effects similar to okadaic acid, such as actin cytoskeleton disruption, without significant inhibition of PP1 and PP2A, researchers have proposed the existence of other molecular targets. nih.govmdpi.comnih.gov It is suggested that methyl okadaate might inhibit other serine/threonine protein phosphatases that have not been as extensively studied as PP1 and PP2A. nih.govmdpi.comnih.gov The structural differences between okadaic acid and its analogs, including methyl okadaate, can lead to different affinities for the binding sites of various phosphatases, including PP5. semanticscholar.org The observation that methyl okadaate can disaggregate the actin cytoskeleton and decrease metabolic expenditure in hepatocytes through a pathway independent of PP1 and PP2A inhibition further supports the hypothesis of alternative targets. semanticscholar.org

Molecular Binding Mechanisms

Identification of Binding Sites on Enzyme Subunits

The binding of phosphatase inhibitors like okadaic acid and its derivatives involves specific interactions with the catalytic and regulatory subunits of the protein phosphatases. The C1 carboxyl group of okadaic acid is crucial for its inhibitory activity, and its modification, as in methyl okadaate, significantly impacts binding. nih.govresearchgate.netresearchgate.net The structural conformation of the okadaic acid molecule, particularly the circular conformation of the C-1 to C-24 end, is also vital for its inhibitory action on protein phosphatases. researchgate.net

Protein phosphatase 2A (PP2A) is a trimeric enzyme composed of a catalytic (C), a scaffolding (A), and a regulatory (B) subunit. mdpi.com The binding of these subunits to each other and to substrates is a highly regulated process. The methylation of the C-terminal leucine (B10760876) of the PP2A catalytic subunit is a critical modification that influences the association of different regulatory subunits. nih.gov Specifically, this methylation is essential for the binding of the Bα regulatory subunit but not for other regulatory proteins like striatin or SG2NA. nih.gov

The binding sites for regulatory subunits on the PP2A catalytic subunit have been mapped. For example, the regulatory A subunit and the α-4 protein require charged residues in separate but overlapping regions on the surface of the PP2A catalytic subunit for their association. nih.gov These interactions typically occur at sites distal to the active site of the phosphatase. libretexts.org The conserved RVxF motif found in many regulatory subunits is a key sequence for interacting with specific sites on the catalytic subunit. libretexts.org

While detailed structural studies of the direct binding of methyl okadaate to protein phosphatase subunits are not as extensive as for okadaic acid, the profound decrease in inhibitory activity upon esterification of the carboxyl group strongly suggests that this group is a primary point of interaction within the binding pocket of the target phosphatases. nih.govresearchgate.netresearchgate.net

Structural Biology Approaches to Ligand-Enzyme Complexes (e.g., photoaffinity labeling)

Structural biology provides powerful tools for elucidating the precise interactions between a ligand and its target enzyme. frontiersin.orgevotec.com Photoaffinity labeling, a technique that uses a light-activated probe to create a covalent bond with a target protein, is particularly useful for identifying and characterizing binding sites. nih.govmdpi.com In the study of methyl okadaate and its parent compounds, this method has been instrumental in pinpointing the specific subunit of the protein phosphatase enzyme to which the toxin class binds.

A key study utilized a radioactive photoaffinity probe, [27-3H]methyl 7-O-(4-azidobenzoyl)okadaate, which was synthesized from methyl okadaate. nih.govspringermedizin.de This probe was incubated with protein phosphatase 2A (PP2A) purified from bovine brain. nih.gov PP2A is a complex enzyme consisting of a 37 kDa catalytic subunit and two regulatory subunits (65 kDa and 42 kDa). nih.gov Upon activation with UV irradiation, the photo-reactive azido (B1232118) group on the probe formed a covalent bond with the enzyme. nih.gov

The results of the experiment were unequivocal: the tritiated methyl okadaate derivative specifically bound to the 37 kDa catalytic subunit of PP2A. nih.govspringermedizin.de No significant labeling was observed on the 65 kDa or 42 kDa regulatory subunits. nih.gov This finding provided strong evidence that okadaic acid and its derivatives directly interact with the catalytic core of the phosphatase, which is responsible for its enzymatic activity, rather than binding to the regulatory components. nih.gov

Table 1: Photoaffinity Labeling of Protein Phosphatase 2A

| Feature | Description | Reference |

| Photoaffinity Probe | [27-3H]methyl 7-O-(4-azidobenzoyl)okadaate | nih.gov |

| Target Enzyme | Protein Phosphatase 2A (PP2A) | nih.gov |

| Enzyme Composition | Catalytic subunit (37 kDa), Regulatory subunit A (65 kDa), Regulatory subunit B (42 kDa) | nih.gov |

| Experimental Finding | The probe covalently bound exclusively to the 37 kDa catalytic subunit. | nih.govspringermedizin.de |

| Conclusion | The okadaic acid binding site is located on the catalytic subunit of PP2A. | nih.gov |

Exploration of Alternative Molecular Targets

While the inhibition of protein phosphatases like PP1 and PP2A is the most well-documented mechanism of action for the okadaic acid class of toxins, emerging evidence suggests that this may not be the whole story, particularly for derivatives like methyl okadaate. nih.govmdpi.com Methyl okadaate is considered a very weak inhibitor of PP1 and PP2A compared to its parent compound, okadaic acid. nih.govresearchgate.netresearchgate.net Despite this significantly lower phosphatase inhibitory activity, methyl okadaate demonstrates potent biological effects in certain cellular assays, leading researchers to hypothesize that it may act on alternative molecular targets. nih.govnih.gov

One study highlighted that methyl okadaate, which has little to no effect on PP1 and PP2A activities, was as potent as okadaic acid in disrupting the F-actin cytoskeleton in both hepatocytes and neuroblastoma cells. nih.gov This discrepancy strongly suggests that the effects on the cytoskeleton may be mediated by targets other than the classical protein phosphatases or through a mechanism independent of their inhibition. nih.govmdpi.com It has been proposed that methyl okadaate might inhibit other, less common protein phosphatases or that it possesses entirely different targets to elicit these effects. nih.gov

Non-Phosphatase Mediated Molecular Interactions

The most compelling evidence for non-phosphatase mediated interactions of methyl okadaate comes from studies on the integrity of the cellular cytoskeleton. nih.govnih.gov In primary cultured rat hepatocytes, methyl okadaate was found to be approximately six-fold more potent than okadaic acid at disrupting the actin cytoskeleton. nih.gov This occurred even though the same study confirmed that methyl okadaate had a weak inhibitory effect on PP2A and, unlike okadaic acid, did not alter glucose uptake, a process linked to PP2A activity. nih.gov This clear separation of effects—potent cytoskeleton disruption but weak PP2A inhibition—points toward a molecular interaction independent of this primary phosphatase target. mdpi.comnih.gov

Another study used methyl okadaate as a negative control in a cell aggregation assay precisely because it is known not to inhibit phosphatases effectively. researchgate.net As expected, it did not promote the homotypic aggregation of U937 cells, a process that was induced by potent phosphatase inhibitors like okadaic acid and calyculin A. researchgate.net This reinforces that the molecular interactions of methyl okadaate can be distinct from those of okadaic acid, engaging different pathways to produce a different profile of cellular effects. The ability to disrupt actin filaments while not triggering phosphatase-dependent cell aggregation indicates a selective engagement with alternative cellular machinery. nih.govresearchgate.net

Table 2: Comparative Effects of Okadaic Acid and Methyl Okadaate

| Cellular Effect | Okadaic Acid (OA) | Methyl Okadaate (MeOk) | Implication | Reference |

| PP1/PP2A Inhibition | Potent Inhibitor | Weak/Inactive Inhibitor | MeOk's effects are likely independent of PP1/PP2A inhibition. | nih.govresearchgate.netresearchgate.net |

| Actin Cytoskeleton Disruption | Potent | Potent (in some cases, more so than OA) | Suggests an alternative molecular target for MeOk related to cytoskeletal regulation. | nih.govnih.gov |

| Cell Aggregation (U937 cells) | Induces Aggregation | Does Not Induce Aggregation | The mechanism for aggregation is phosphatase-dependent and not triggered by MeOk. | researchgate.net |

Receptor-Ligand Dynamics Beyond Classical Targets

The dynamics of how a ligand interacts with its receptor—including binding affinity, kinetics, and conformational changes—are fundamental to its biological effect. nih.gov For the classical targets of the okadaic acid family, PP1 and PP2A, the interaction is well-characterized as potent inhibition. springermedizin.de However, for methyl okadaate, the dynamics are clearly different. Its affinity for PP2A is substantially lower than that of okadaic acid, with a dissociation constant (Ki) reported as much greater than 100 nM. researchgate.net This weak binding and inefficient inhibition of classical targets stand in stark contrast to its potent biological activities in other areas, such as cytoskeleton disruption. nih.gov

This disparity implies that the receptor-ligand dynamics of methyl okadaate with alternative, non-phosphatase targets must be significantly more favorable. While these specific targets are not yet fully identified, the potent effects of methyl okadaate at low concentrations suggest a high-affinity interaction. The nature of this binding is likely distinct from the interaction with the phosphatase active site. The exploration of these non-classical interactions is critical for a complete understanding of methyl okadaate's biological profile and requires looking beyond receptor expression to consider target accessibility and the unique microenvironment where these interactions occur. nih.gov The investigation into these alternative receptor-ligand dynamics represents a developing area in the study of this compound.

Cellular Mechanisms of Action of Methyl Okadaate in Vitro and Animal Models

Effects on Cytoskeletal Dynamics and Organization

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. Methyl okadaate has been shown to be a potent modulator of this structure, inducing significant and rapid alterations.

Actin Cytoskeleton Remodeling in Cell Models

Methyl okadaate induces profound reorganization of the actin cytoskeleton. nih.gov In studies using human neuroblastoma cells, treatment with methyl okadaate led to a loss of the typical flattened cell morphology, causing the cells to adopt a rounded shape. nih.gov This was accompanied by a reduction in the number of neurites and a consequent loss of cell attachment. nih.gov These morphological changes are a direct result of a significant redistribution of the F-actin network. nih.gov

Similarly, in both immortalized (Clone 9) and primary cultured rat hepatocytes, methyl okadaate was found to disrupt the actin cytoskeleton. nih.govnih.gov While it did not alter the total amount of filamentous actin (F-actin) per cell, it caused a marked redistribution of the actin network, leading to cell detachment. nih.govnih.gov Interestingly, the potency of methyl okadaate varied between cell types. In Clone 9 rat hepatocytes, it was about six-fold less potent than okadaic acid. nih.govnih.gov However, in primary cultured rat hepatocytes, methyl okadaate was found to be nearly six-fold more potent than okadaic acid in disrupting the cytoskeleton. nih.govnih.gov These effects on the actin cytoskeleton by methyl okadaate have been shown to be similar to those induced by okadaic acid, despite methyl okadaate's weak inhibitory effect on the primary targets of okadaic acid, protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govnih.govnih.gov

Table 1: Comparative Effects of Methyl Okadaate (MeOk) and Okadaic Acid (OA) on Actin Cytoskeleton

| Cell Model | Effect | Potency Comparison | Reference |

|---|---|---|---|

| Human Neuroblastoma Cells (SH-EP) | Reorganization of F-actin, cell rounding, loss of neurites, cell detachment. | MeOk is ~10-fold less potent than OA. | nih.gov |

| Immortalized Rat Hepatocytes (Clone 9) | Disruption of actin cytoskeleton, cell detachment. | MeOk is ~6-fold less potent than OA. | nih.govnih.gov |

| Primary Cultured Rat Hepatocytes | Disruption of actin cytoskeleton, cell detachment. | MeOk is ~6-fold more potent than OA. | nih.govnih.gov |

Microtubule and Intermediate Filament Modulation

The effects of methyl okadaate extend beyond the actin network to other components of the cytoskeleton. Research on okadaic acid and its analogs, including dinophysistoxins, has shown that these toxins induce rapid changes in the structural organization of intermediate filaments. nih.gov This is followed by a subsequent loss of microtubules and the solubilization of intermediate filament proteins. nih.gov Given that methyl okadaate is an analog and has been shown to induce similar effects on F-actin, it is suggested that it may participate in these broader cytoskeletal disruptions. nih.gov However, the specific pathways and the extent to which methyl okadaate independently modulates microtubule and intermediate filament networks are areas that require more focused investigation.

Modulation of Cellular Signaling Pathways

Methyl okadaate's influence extends to the intricate network of cellular signaling, affecting pathways that control a multitude of cellular processes. Its mechanism appears to involve the modulation of protein phosphorylation, a key regulatory switch in cell signaling.

Investigation of Protein Phosphorylation Cascades

A key finding in the study of methyl okadaate is its ability to induce an increase in the serine/threonine phosphorylation of cellular proteins. nih.gov Western blot analyses of human neuroblastoma cells treated with methyl okadaate revealed phosphorylation profiles that were similar to those caused by okadaic acid. nih.gov This is a significant observation because methyl okadaate is known to be a weak inhibitor of the major serine/threonine protein phosphatases PP1 and PP2A in vitro. nih.govmdpi.com This suggests that methyl okadaate may share a pharmacological target with okadaic acid that is a different Ser/Thr phosphatase, or that it acts through an alternative mechanism to promote protein phosphorylation. nih.govnih.gov This hyperphosphorylation is believed to be a critical event upstream of the observed cytoskeletal rearrangements.

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular functions, including proliferation, differentiation, stress responses, and apoptosis. The major MAPK subfamilies are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. nih.govassaygenie.com These pathways are typically activated by a tiered system of protein kinases in response to various extracellular stimuli. nih.gov

While the parent compound, okadaic acid, has been shown to modulate MAPK signaling, the direct impact of methyl okadaate on these specific pathways has not yet been extensively detailed in published research. researchgate.net Given that methyl okadaate induces protein phosphorylation and shares some effects with okadaic acid, it is plausible that its mechanism of action involves the modulation of MAPK signaling cascades. However, further investigation is required to determine whether methyl okadaate directly activates or inhibits the ERK, JNK, or p38 pathways and to identify the specific molecular components it may target within these cascades.

Influence on Other Signal Transduction Systems (e.g., glucose uptake pathways)

In contrast to its profound effects on the cytoskeleton, methyl okadaate shows a notable divergence from okadaic acid in its influence on glucose uptake. Okadaic acid is known to increase glucose transport in hepatic cells, an effect linked to its inhibition of protein phosphatases. nih.gov However, studies in both Clone 9 rat hepatocytes and primary cultured rat hepatocytes have demonstrated that methyl okadaate does not induce any change in glucose uptake. nih.govnih.gov This lack of effect on glucose transport aligns with and supports the findings from direct assays showing that methyl okadaate is a weak inhibitor of PP2A, the phosphatase implicated in this pathway. nih.gov This key difference highlights the specificity of methyl okadaate's cellular actions and underscores that its potent effects on the cytoskeleton are unrelated to the PP2A-mediated signaling that governs glucose uptake. nih.gov

Table 2: Effect of Methyl Okadaate on Glucose Uptake in Hepatocytes

| Cell Model | Compound | Effect on Glucose Uptake | Reference |

|---|---|---|---|

| Immortalized Rat Hepatocytes (Clone 9) | Okadaic Acid (OA) | Increased (~25-30%) | nih.gov |

| Methyl Okadaate (MeOk) | No change | nih.gov | |

| Primary Cultured Rat Hepatocytes | Okadaic Acid (OA) | Increased (~20-30%) | nih.gov |

| Methyl Okadaate (MeOk) | No change | nih.gov |

Studies on Cellular Energetics and Metabolic Rate

Methyl okadaate (MeOk), a methyl ester derivative of okadaic acid (OA), has been shown to depress the cellular metabolic rate in various cell types. researchgate.netnih.gov Although initially considered a weakly bioactive molecule due to its limited inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), studies have demonstrated its clear impact on cellular metabolism. researchgate.netnih.govnih.gov

In comparative studies using rat hepatocytes, MeOk consistently caused a depression of the metabolic rate in both primary cultured hepatocytes and the immortalized cell line, Clone 9. researchgate.netnih.gov The potency of this effect appears to be cell-type dependent. In the Clone 9 cell line, MeOk was found to be approximately six-fold less potent than its parent compound, okadaic acid. researchgate.netnih.gov Conversely, in primary cultured rat hepatocytes, MeOk was nearly six-fold more potent than OA at depressing the metabolic rate. researchgate.netnih.gov Similar metabolic depression has been observed in human neuroblastoma cell lines, where a higher concentration of MeOk was required to achieve the same level of metabolic depression as OA. researchgate.net

Table 1: Comparative Effects of Methyl Okadaate on Cellular Metabolic Rate

| Cell Type | Compound | Observation | Potency Comparison | Source |

|---|---|---|---|---|

| Clone 9 Rat Hepatocytes | Methyl Okadaate | Depressed metabolic rate | ~6-fold less potent than Okadaic Acid | researchgate.net, nih.gov |

| Primary Rat Hepatocytes | Methyl Okadaate | Depressed metabolic rate | ~6-fold more potent than Okadaic Acid | researchgate.net, nih.gov |

| Human Neuroblastoma Cells | Methyl Okadaate | Depressed metabolic rate | Less potent than Okadaic Acid | researchgate.net |

A key distinction in the cellular mechanism of methyl okadaate compared to okadaic acid is its effect on glucose transport. Investigations in both primary and immortalized rat hepatocytes have shown that methyl okadaate, unlike okadaic acid, does not induce any change in glucose uptake. researchgate.netnih.gov This lack of effect on glucose transport is attributed to methyl okadaate's weak inhibitory activity against protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cellular glucose transport. researchgate.netwikipedia.org Direct assays of PP2A activity have confirmed that methyl okadaate is a weak inhibitor of this enzyme, which aligns with the observational data regarding glucose uptake. researchgate.netnih.gov

Depression of Cellular Metabolic Activity

Analysis of Cellular Morphological Changes

Methyl okadaate induces significant morphological changes in various cell types, most notably the disruption of the actin cytoskeleton, which leads to cell rounding and subsequent detachment from the substrate. nih.govpressbooks.pub This effect has been documented in human neuroblastoma cells and rat hepatocytes. researchgate.netnih.gov

Upon exposure to methyl okadaate, cells lose their typical flattened morphology and adopt a rounded shape. nih.gov This is a direct consequence of the reorganization of the filamentous actin (F-actin) cytoskeleton. nih.gov While the total amount of F-actin within the cells is not modified by methyl okadaate, its structural arrangement is profoundly altered, leading to a loss of cytoskeletal organization, strong retraction, and a loss of cell adhesion. nih.govpressbooks.pub These morphological alterations ultimately result in cell detachment from the culture surface. nih.gov The effects are identical to those caused by okadaic acid, although the potency of methyl okadaate is approximately 10-fold lower in human neuroblastoma cells. nih.gov

Table 2: Morphological Changes Induced by Methyl Okadaate

| Cell Type | Observation | Underlying Mechanism | Source |

|---|---|---|---|

| Human Neuroblastoma Cells | Cell rounding, detachment, loss of flattened morphology | Reorganization of actin cytoskeleton | nih.gov |

| Rat Hepatocytes (Primary & Clone 9) | Disruption of actin cytoskeleton | Potent disruption of actin filaments | researchgate.net, nih.gov |

In cell types that exhibit neurites, such as human neuroblastoma cells, methyl okadaate has a pronounced effect on their morphology. The progressive loss of neuronal cytoarchitecture is a key event preceding neuronal death, and methyl okadaate contributes to this by altering neurite structures. nih.gov

Studies using human neuroblastoma cells have shown that methyl okadaate treatment leads to a reduction in the number of neurites. nih.gov This effect is a component of the broader cytoskeletal and morphological changes induced by the toxin, which also include cell rounding and loss of attachment. nih.gov The potency of methyl okadaate in causing this reduction in neurites was found to be about 10 times lower than that of okadaic acid. nih.gov These morphological changes were not found to be dependent on changes in membrane potential or calcium influx. nih.gov

Induction of Cell Rounding and Detachment

Investigation of Gene Expression and Transcriptional Regulation

While methyl okadaate is known to be a bioactive compound that affects multiple cellular processes, direct studies detailing its specific impact on gene expression and transcriptional regulation are limited. It has been established that methyl okadaate induces an increase in the serine/threonine phosphorylation of cellular proteins, showing phosphorylation profiles similar to those induced by okadaic acid. nih.gov This suggests that methyl okadaate can activate signaling pathways that are known to culminate in the regulation of gene transcription. However, specific downstream effects, such as the modulation of expression for genes like c-fos or c-jun, have not been explicitly detailed for methyl okadaate in the reviewed scientific literature. The primary mechanism appears to be the inhibition of a serine/threonine phosphatase that is likely different from the well-known PP1 and PP2A, but the precise identity of this target and its subsequent influence on transcriptional machinery remains an area for further investigation. nih.gov

Advanced Methodologies in Methyl Okadaate Research

Analytical Chemistry Techniques for Detection and Quantification

Advanced analytical methods are crucial for the detection and quantification of methyl okadaate in various matrices. These techniques offer high sensitivity and selectivity, which are essential for research and monitoring purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of methyl okadaate and its analogs. researchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. eag.com For the analysis of lipophilic marine toxins like methyl okadaate, LC-MS/MS has been established as a reference methodology in regulatory frameworks such as the European Union. mdpi.com

The typical LC-MS/MS workflow involves:

Sample Preparation: Extraction of the analyte from the sample matrix, which can range from shellfish tissue to cell culture media. xmu.edu.cn

Chromatographic Separation: The extract is injected into a liquid chromatograph, where methyl okadaate is separated from other compounds based on its chemical properties and interactions with the stationary phase of the column. eag.com

Ionization: The separated compounds are then introduced into the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI). xmu.edu.cn

Mass Analysis: In the mass spectrometer, specific precursor ions of methyl okadaate are selected and fragmented to produce product ions. The detection of these specific precursor-to-product ion transitions, often in multiple reaction monitoring (MRM) mode, provides high specificity and sensitivity for quantification. eag.comnih.gov

This targeted approach allows for the accurate quantification of methyl okadaate even at low concentrations. nih.gov The development of methods using fused-core particle technology in chromatography columns has further enhanced the speed and sensitivity of LC-MS/MS analysis for lipophilic toxins. mdpi.com

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an invaluable tool for the metabolite profiling of methyl okadaate. iqvia.com Unlike targeted LC-MS/MS, HRMS, often coupled with liquid chromatography (LC-HRMS), acquires full-scan mass spectra with high mass accuracy. nih.gov This capability allows for the detection and identification of not only the parent compound but also its potential metabolites without prior knowledge of their structures. nih.govhilarispublisher.com

The process of metabolite profiling using HRMS includes:

Data Acquisition: Full-scan data is collected, capturing the accurate masses of all ions within a specified range. hilarispublisher.com

Data Mining: Sophisticated software is used to mine the complex dataset for potential metabolites by looking for specific mass shifts corresponding to common metabolic transformations. nih.gov

Structural Elucidation: The high mass accuracy of the data helps in determining the elemental composition of the potential metabolites. Further fragmentation analysis (MS/MS) can provide structural information for confident identification. sciex.com

HRMS is particularly useful in early drug development and toxicological research to understand the metabolic fate of a compound. iqvia.comnih.gov For methyl okadaate, this technique can help identify how it is processed in biological systems, providing insights into its mechanism of action and potential for bioaccumulation or transformation. iqvia.com

Spectroscopic and Chromatographic Characterization

The comprehensive characterization of methyl okadaate relies on a combination of spectroscopic and chromatographic techniques. nih.govmdpi.com While mass spectrometry provides information on mass and structure, other methods are essential for a complete profile.

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are fundamental for separating methyl okadaate from complex mixtures. The retention time of the compound in a chromatographic system is a key identifying characteristic. nih.gov Different column chemistries and mobile phase compositions can be used to optimize the separation. nih.gov

Spectroscopy:

UV-Visible Spectroscopy: Can provide basic information about the presence of chromophores in the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is a powerful technique for the definitive structural elucidation of molecules like methyl okadaate, providing detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: Can identify the functional groups present in the molecule.

The combination of these techniques provides a robust and reliable means of identifying and characterizing methyl okadaate, ensuring the purity of standards and the accuracy of experimental results. nih.govmdpi.com

In Vitro Cellular and Biochemical Assay Systems

In vitro assays are fundamental in understanding the biological activity of methyl okadaate at the cellular and biochemical levels. These systems allow for controlled experiments to elucidate its mechanisms of action. bmglabtech.com

Enzyme Activity Assays (e.g., PP1, PP2A, PP3 inhibition assays)

While methyl okadaate was initially considered to have weak inhibitory activity against protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) compared to its parent compound, okadaic acid, enzyme activity assays are still crucial for its study. nih.govresearchgate.net These assays directly measure the effect of the compound on the catalytic activity of specific enzymes. researchgate.net

A common method for assessing PP2A inhibition is a colorimetric assay. mdpi.com In this assay:

PP2A is incubated with a substrate, such as p-nitrophenylphosphate (p-NPP). mdpi.com

The enzyme hydrolyzes the colorless substrate to produce a colored product, p-nitrophenol (p-NP). mdpi.com

The intensity of the color, which is proportional to the enzyme's activity, is measured using a spectrophotometer. mdpi.com

The presence of an inhibitor like okadaic acid reduces the color development, and the inhibitory potency (e.g., IC50 value) can be determined. mdpi.com

Studies have shown that esterification of the C1 carboxyl group of okadaic acid to form methyl okadaate significantly reduces its inhibitory activity against PP1 and PP2A. researchgate.net However, some research suggests that methyl okadaate may interact with other, yet to be identified, serine/threonine phosphatases. nih.gov

| Compound | Target Enzyme | Reported Activity |

| Methyl okadaate | PP1, PP2A | Weak to no inhibition. nih.govresearchgate.netnih.gov |

| Okadaic Acid | PP1, PP2A | Potent inhibitor. nih.govnih.gov |

Cell-Based Assays for Cytoskeletal Integrity

Cell-based assays are instrumental in observing the effects of methyl okadaate on cellular structures, particularly the cytoskeleton. axionbiosystems.com Despite its weak activity against PP1 and PP2A, methyl okadaate has been shown to induce significant changes in the actin cytoskeleton. nih.govnih.gov

Key findings from cell-based assays include:

Actin Reorganization: Confocal microscopy studies using fluorescently labeled phalloidin (B8060827) (which binds to F-actin) have revealed that methyl okadaate causes a reorganization of the actin cytoskeleton in various cell lines, including human neuroblastoma cells and rat hepatocytes. nih.govmdpi.com

Morphological Changes: This cytoskeletal disruption leads to observable changes in cell morphology, such as cell rounding and a reduction in neurites in neuronal cells. nih.gov

Potency Comparison: In some cell types, like primary cultured hepatocytes, methyl okadaate has been found to be even more potent than okadaic acid in disrupting the actin cytoskeleton. nih.gov In other cells, such as human neuroblastoma cells, it showed similar effects to okadaic acid, though with approximately 10-fold lower potency. nih.gov

These assays often involve treating cultured cells with the compound and then using imaging techniques to visualize the cellular response. bmglabtech.com The results from these studies suggest that the effects of methyl okadaate on the cytoskeleton may be independent of PP1 and PP2A inhibition, pointing to alternative mechanisms of action. nih.govnih.gov

| Cell Line | Assay Type | Observed Effect of Methyl okadaate |

| Human Neuroblastoma Cells | F-actin labeling with Oregon Green 514 Phalloidin | Reorganization of actin cytoskeleton, cell rounding, loss of neurites. nih.gov |

| Rat Hepatocytes (Primary & Clone 9) | F-actin labeling | Disruption of the actin cytoskeleton. nih.gov |

Quantitative Proteomic Analysis of Phosphorylation States

Quantitative proteomic analysis is a cornerstone in understanding the cellular impact of methyl okadaate, offering a global view of changes in protein phosphorylation. nih.gov This methodology is critical for identifying the specific signaling pathways modulated by methyl okadaate. Techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and TMT (Tandem Mass Tag) labeling are employed to compare the phosphoproteome of cells treated with methyl okadaate against untreated controls. nih.gov These studies reveal that methyl okadaate induces significant alterations in the phosphorylation status of numerous proteins, thereby affecting a wide array of cellular functions. nih.gov

The process involves several key stages, beginning with the treatment of cell cultures, followed by protein extraction and digestion. mtoz-biolabs.com Due to the low abundance of phosphorylated proteins, an enrichment step using methods like titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) is essential. mtoz-biolabs.com The enriched phosphopeptides are then analyzed by high-resolution mass spectrometry to identify and quantify phosphorylation sites. nih.gov

Research using these techniques has shown that methyl okadaate treatment leads to an increase in serine/threonine phosphorylation of various cellular proteins. nih.gov The resulting data helps construct signaling networks and pinpoint direct and indirect targets of the phosphatases potentially inhibited by methyl okadaate. nih.govresearchgate.net

Table 1: Representative Changes in Protein Phosphorylation Induced by Methyl Okadaate

| Protein Class | Example Protein | Observed Change in Phosphorylation | Implicated Cellular Process |

| Cytoskeletal Proteins | Actin-binding proteins | Increased | Cytoskeletal rearrangement, cell morphology |

| Signaling Kinases | MAPK pathway components | Increased | Cell signaling, stress response |

| Cell Cycle Regulators | Cyclin-dependent kinases | Altered | Cell cycle progression |

| Apoptosis-related Proteins | Bcl-2 family proteins | Altered | Programmed cell death |

Metabolic Rate Determination Assays

To comprehend the functional consequences of methyl okadaate-induced phosphorylation changes, researchers utilize metabolic rate determination assays. frontiersin.org These assays measure key indicators of cellular metabolism, primarily the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). nih.gov OCR is a measure of mitochondrial respiration, while ECAR reflects the rate of glycolysis. nih.gov

The Seahorse XF Analyzer is a prominent instrument used for these real-time measurements, providing a snapshot of the cell's metabolic phenotype. nih.gov Studies have shown that methyl okadaate can decrease the metabolic rate in hepatocytes. nih.gov This effect is quantified by monitoring OCR and ECAR in cells before and after exposure to the compound. A decrease in OCR suggests impaired mitochondrial function, while changes in ECAR can indicate a shift in glycolytic activity. nih.govresearchgate.net

These experiments allow for a detailed analysis of how methyl okadaate affects cellular bioenergetics, linking the molecular changes in phosphorylation to whole-cell metabolic responses. nih.govnih.gov

Table 2: Illustrative Data from a Metabolic Rate Assay on Hepatocytes Treated with Methyl Okadaate

| Metabolic Parameter | Control Cells (Normalized Rate) | Methyl Okadaate-Treated Cells (Normalized Rate) | Interpretation |

| Oxygen Consumption Rate (OCR) | 100% | 75% | Decrease indicates impaired mitochondrial respiration. |

| Extracellular Acidification Rate (ECAR) | 100% | 90% | Slight decrease may suggest complex metabolic adjustments. |

Advanced Imaging Techniques in Cellular Studies

Confocal Microscopy for Actin Cytoskeleton Visualization

Confocal microscopy provides high-resolution, three-dimensional images of subcellular structures, making it an invaluable tool for studying the morphological effects of methyl okadaate. ub.edu It is particularly effective for visualizing the actin cytoskeleton, a dynamic network crucial for cell shape and function. nih.govresearchgate.net

In research, cells are treated with methyl okadaate, fixed, and then stained with fluorescent probes like phalloidin, which specifically binds to filamentous actin (F-actin). nih.govmdpi.com Confocal imaging has revealed that methyl okadaate induces a significant reorganization of the actin cytoskeleton. nih.gov Observed effects include the loss of typical flattened cell morphology, adoption of a rounded shape, and a reduction in neurites, leading to a loss of cell attachment. nih.gov These changes are a direct consequence of the altered phosphorylation state of actin-binding proteins. nih.gov While methyl okadaate induces these cytoskeletal rearrangements, it does not appear to alter the total amount of F-actin within the cell. nih.gov

Live-Cell Imaging for Dynamic Cellular Processes

While confocal microscopy of fixed cells offers a static snapshot, live-cell imaging enables the observation of dynamic cellular events in real-time following methyl okadaate administration. ibidi.comthermofisher.com This technique is crucial for understanding the temporal progression of cellular responses. lubio.ch

For live-cell imaging, cells can be engineered to express fluorescently tagged proteins, such as GFP-actin, allowing for the direct visualization of cytoskeletal dynamics in living cells. lubio.ch The cells are maintained under physiological conditions on the microscope stage, and time-lapse microscopy is used to capture processes as they happen. ibidi.comnih.gov

This approach allows researchers to monitor a variety of dynamic events spurred by methyl okadaate, including:

Cytoskeletal Rearrangements: Real-time observation of the actin network's reorganization. thermofisher.com

Changes in Cell Morphology: Tracking the transition from flattened to rounded shapes. nih.gov

Cell Motility: Assessing the impact on cell movement and attachment. thermofisher.com

Live-cell imaging provides critical kinetic and spatial information that complements the biochemical and static imaging data, offering a more complete understanding of methyl okadaate's cellular effects. numberanalytics.com

Comparative Research Perspectives

Methyl Okadaate Versus Okadaic Acid: Mechanistic Differentiations

Methyl okadaate, the methyl ester derivative of okadaic acid (OA), exhibits a fascinating and complex pharmacological profile that is distinct from its well-studied precursor. While both compounds can elicit similar morphological changes in cells, the underlying mechanisms, particularly concerning protein phosphatase inhibition, are markedly different.

Research has identified several areas where the cellular effects of methyl okadaate and okadaic acid overlap, as well as key areas of divergence.

Convergent Effects:

Actin Cytoskeleton Disruption: Both methyl okadaate and okadaic acid are known to induce the reorganization and disruption of the F-actin cytoskeleton. mdpi.comnih.govmdpi.com In human neuroblastoma cells, both toxins cause a loss of the typical flattened morphology, leading to a rounded shape and a reduction in neurites, which results in a loss of cell attachment. nih.gov This effect has also been observed in hepatocytes. mdpi.comnih.gov

Protein Phosphorylation: Methyl okadaate has been shown to induce an increase in the serine/threonine phosphorylation of cellular proteins, displaying phosphorylation profiles that are similar to those caused by okadaic acid. nih.gov

Metabolic Rate Depression: In studies using both primary and immortalized rat hepatocytes, methyl okadaate was found to depress the cellular metabolic rate, an effect it shares with okadaic acid. mdpi.comnih.gov

Divergent Effects:

Potency: While the morphological effects on neuroblastoma cells are identical, methyl okadaate's potency is approximately 10-fold lower than that of okadaic acid. nih.gov Interestingly, in primary cultured rat hepatocytes, methyl okadaate was found to be nearly six-fold more potent than okadaic acid in disrupting the actin cytoskeleton and depressing metabolic rate, a reversal of the potency observed in an immortalized hepatocyte cell line. nih.gov

Glucose Uptake: A significant mechanistic divergence is observed in cellular metabolism. Unlike okadaic acid, methyl okadaate does not alter glucose uptake in hepatocytes, which points towards its weak inhibitory effect on Protein Phosphatase 2A (PP2A). nih.gov

Cell Aggregation: Okadaic acid can stimulate homotypic aggregation in leukocyte cell lines, an effect not observed with methyl okadaate. researchgate.net

Membrane Potential and Calcium Influx: Neither methyl okadaate nor okadaic acid was found to have an effect on membrane potential or calcium influx in human neuroblastoma cells, indicating these pathways are not central to the cytoskeletal changes they induce. nih.gov

Table 1: Comparison of Cellular Effects: Methyl Okadaate vs. Okadaic Acid This table is interactive. You can sort and filter the data.

| Feature | Methyl Okadaate | Okadaic Acid | Shared/Divergent | Citations |

|---|---|---|---|---|

| Actin Cytoskeleton Reorganization | Induces reorganization | Induces reorganization | Convergent | mdpi.comnih.govmdpi.com |

| Cell Morphology | Induces rounding, neurite loss | Induces rounding, neurite loss | Convergent | nih.gov |

| Metabolic Rate (Hepatocytes) | Depresses rate | Depresses rate | Convergent | mdpi.comnih.gov |

| Protein Phosphorylation | Increases Ser/Thr phosphorylation | Increases Ser/Thr phosphorylation | Convergent | nih.gov |

| Glucose Uptake (Hepatocytes) | No effect | Alters uptake | Divergent | nih.gov |

| Cell Aggregation (Leukocytes) | No effect | Stimulates aggregation | Divergent | researchgate.net |

| Membrane Potential/Ca2+ Influx | No effect | No effect | Convergent | nih.gov |

| Potency (Neuroblastoma) | ~10-fold less potent than OA | High potency | Divergent | nih.gov |

| Potency (Primary Hepatocytes) | ~6-fold more potent than OA | Lower potency than MeOk | Divergent | nih.gov |

The most significant mechanistic differentiator between methyl okadaate and okadaic acid lies in their interaction with serine/threonine protein phosphatases, particularly PP1 and PP2A.

Okadaic acid is a potent and well-characterized inhibitor of PP2A and, to a lesser extent, PP1. mdpi.comnih.gov Its inhibitory concentration (IC₅₀) for PP2A is in the low nanomolar range (around 0.2-1 nM), while for PP1 it is typically higher (around 10-100 nM). nih.govmdpi.combiocrick.com

In stark contrast, methyl okadaate is considered to have little to no inhibitory activity against PP1 and PP2A in vitro. mdpi.comnih.govmdpi.com Direct assays confirm that methyl okadaate is a very poor inhibitor of PP2A, requiring concentrations approximately 500 times higher than okadaic acid to produce the same level of inhibition. nih.gov The dissociation constant (Ki) for methyl okadaate's interaction with both PP1 and PP2A has been reported as being much greater than 100 nM. researchgate.net

This profound difference in phosphatase inhibition suggests that the cellular effects of methyl okadaate, such as actin disruption, are not mediated by the inhibition of PP1 or PP2A. mdpi.comnih.gov Researchers have proposed that methyl okadaate may either inhibit other, less-characterized protein phosphatases or that it possesses cellular targets entirely separate from the protein phosphatase family. mdpi.comnih.gov

Table 2: Comparative Inhibition of Protein Phosphatases 1 and 2A This table is interactive. You can sort and filter the data.

| Compound | Target Phosphatase | IC₅₀ / Ki | Potency | Citations |

|---|---|---|---|---|

| Methyl Okadaate | PP1 | >> 100 nM (Ki) | Very Weak/Inactive | researchgate.net |

| Methyl Okadaate | PP2A | >> 100 nM (Ki) | Very Weak/Inactive | nih.govresearchgate.net |

| Okadaic Acid | PP1 | ~10-100 nM | Potent | nih.govmdpi.combiocrick.com |

| Okadaic Acid | PP2A | ~0.1-1 nM | Very Potent | nih.govmdpi.combiocrick.com |

Divergent and Convergent Cellular Effects

Comparisons with Other Protein Phosphatase Inhibitors

The unique profile of methyl okadaate becomes clearer when compared to the broader landscape of protein phosphatase inhibitors, which vary widely in their structure and selectivity.

The structure-activity relationship (SAR) for the okadaic acid class of toxins is well-documented and underscores the importance of specific functional groups for phosphatase inhibition. The C-1 carboxyl group is essential for activity. mdpi.comnih.gov Esterification of this group, as seen in methyl okadaate, drastically reduces or abolishes the molecule's ability to bind to and inhibit PP1 and PP2A. researchgate.netmdpi.com This is the primary structural reason for the dramatic difference in activity between methyl okadaate and okadaic acid.

Studies on other OA derivatives have shown that the hydroxyl groups at positions C-2, C-7, C-24, and C-27 are also critical for potent inhibitory activity. nih.gov For instance, modifying the 7-hydroxyl group, such as in 7-O-palmitoyl-OA, also leads to a significant loss of affinity for the phosphatases. researchgate.net In contrast, modifications in the "tail region" of the molecule, such as the methylation at C35 that distinguishes dinophysistoxin-1 (B117357) (DTX1) from okadaic acid, have a milder impact on potency but can influence selectivity between phosphatase types. mdpi.com The SAR of the okadaic acid family highlights that the C-1 to C-24 region, containing the crucial carboxyl and hydroxyl groups, is paramount for interacting with the catalytic site of the phosphatases. portlandpress.com Methyl okadaate, with its modified carboxyl group, therefore serves as a critical tool for demonstrating the necessity of this functional group for the canonical phosphatase-inhibiting action of this toxin family.

Protein phosphatase inhibitors are often characterized by their selectivity for different phosphatase types. Methyl okadaate stands out due to its lack of significant activity against the most common types, PP1 and PP2A. mdpi.com This contrasts sharply with other inhibitors:

Okadaic Acid (OA): Exhibits strong selectivity for PP2A over PP1 (approximately 100-fold). nih.gov It is also a potent inhibitor of PP4 and PP5 but has minimal effect on PP2B (calcineurin) or PP2C. mdpi.comnih.gov

Dinophysistoxins (DTXs): DTX-1 is generally as potent or slightly more potent than OA against PP2A and PP5. mdpi.commdpi.com DTX-2 is typically less potent than OA. mdpi.commdpi.com

Microcystin-LR (MC-LR): A potent inhibitor of a broader range of phosphatases, including PP1, PP2A, PP3, PP4, and PP5, with IC₅₀ values often at or below 1 nM for each. mdpi.com

Fostriecin: Known for its high selectivity for PP2A and PP4 over other phosphatases, making it a more specific tool for studying these particular enzymes than okadaic acid. nih.gov

Cantharidin: Another inhibitor with a preference for PP2A and PP4, followed by PP5, and then PP1, though its selectivity is generally less pronounced than that of fostriecin. nih.gov

The profile of methyl okadaate—possessing biological activity (e.g., cytoskeletal disruption) while being a poor inhibitor of PP1 and PP2A—makes it a unique compound for investigating cellular pathways that are independent of these major phosphatases.

Table 3: Selectivity Profiles of Various Protein Phosphatase Inhibitors This table is interactive. You can sort and filter the data.

| Inhibitor | Primary Target(s) | Selectivity Profile | Citations |

|---|---|---|---|

| Methyl Okadaate | Unknown (if any) | Very weak inhibitor of PP1 and PP2A. mdpi.comnih.gov | mdpi.comnih.gov |

| Okadaic Acid | PP2A, PP4, PP5 | PP2A > PP1 (approx. 100-fold). nih.gov Also inhibits PP4, PP5. mdpi.comnih.gov | mdpi.comnih.gov |

| Dinophysistoxin-1 (DTX1) | PP2A, PP5, PP1 | Potency: DTX1 > OA for PP2A and PP5. mdpi.com | mdpi.com |

| Microcystin-LR | PP1, PP2A, PP3, PP4, PP5 | Broad-spectrum potent inhibitor of multiple PPs. mdpi.com | mdpi.com |

| Fostriecin | PP2A, PP4 | Highly selective for PP2A/PP4 over PP1/PP5. nih.gov | nih.gov |

| Cantharidin | PP2A, PP4 | Selectivity: PP2A/PP4 > PP5 > PP1. nih.gov | nih.gov |

Future Directions and Research Gaps in Methyl Okadaate Studies

Elucidation of Novel Specific Molecular Targets

Initially, methyl okadaate was considered relatively inactive due to its weak inhibitory effect on protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), the primary targets of its parent compound, okadaic acid (OA). nih.govnih.gov However, subsequent research has revealed that methyl okadaate can induce significant biological effects, such as disrupting the F-actin cytoskeleton in hepatocytes and neuroblastoma cells, with a potency similar to or even greater than OA. nih.govnih.govnih.gov This suggests that methyl okadaate may act on alternative molecular targets besides PP1 and PP2A. nih.gov

The disruption of the actin cytoskeleton and the depression of metabolic rates in both primary and immortalized rat hepatocytes by methyl okadaate occur independently of significant PP2A inhibition. nih.govmdpi.com This points towards the existence of other protein phosphatases or entirely different cellular components as the primary targets for these specific effects. nih.gov The observation that methyl okadaate does not alter glucose uptake in hepatocytes, unlike OA, further supports the notion of distinct molecular targets. nih.gov Future research should, therefore, focus on identifying these novel targets to unravel the precise mechanisms underlying the unique bioactivity of methyl okadaate.

Investigation of Methyl Okadaate's Broader Biological Roles and Mechanisms

The current understanding of methyl okadaate's biological roles is largely centered on its effects on the cytoskeleton and cellular metabolism. nih.govmdpi.com However, the full spectrum of its biological activities remains to be explored. Given that its parent compound, okadaic acid, is implicated in a wide range of cellular processes, including cell signaling, apoptosis, and tumor promotion, it is plausible that methyl okadaate also possesses a broader range of biological functions. researchgate.net

Development of Advanced Synthetic and Analytical Methodologies

The availability of high-purity methyl okadaate is essential for conducting accurate and reproducible biological studies. While methods for the laboratory synthesis of methyl okadaate exist, such as the esterification of okadaic acid with diazomethane (B1218177), there is a continuous need for the development of more efficient and scalable synthetic routes. tandfonline.com Advanced synthetic methodologies could facilitate the production of larger quantities of methyl okadaate and its derivatives, enabling more extensive toxicological and pharmacological research.

In parallel, the development of more sensitive and specific analytical methods is crucial for the accurate detection and quantification of methyl okadaate in various matrices, including biological samples and foodstuffs. nih.govnih.gov Current analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are the methods of choice for analyzing okadaic acid and its derivatives. nih.gov However, continuous improvements in these methods, including the use of high-resolution mass spectrometry and advanced chromatographic techniques, are needed to enhance detection limits, improve accuracy, and enable the simultaneous analysis of multiple toxins and their metabolites. nih.govcdc.govnih.gov The development of standardized analytical methods would also be beneficial for regulatory monitoring and risk assessment. cdc.gov

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological impact of methyl okadaate, future research should embrace a systems biology approach through the integration of multi-omics data. nih.govnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to methyl okadaate exposure.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms exposed to methyl okadaate, researchers can identify the key pathways and networks that are perturbed. nih.gov This approach can help to uncover novel molecular targets, elucidate complex biological mechanisms, and identify potential biomarkers of exposure or effect. nih.govcmbio.io Integrating multi-omics data can overcome the limitations of single-omics studies and provide a more complete understanding of the flow of information from the genome to the phenome in response to methyl okadaate. nih.govnih.gov This systems-level perspective is essential for fully characterizing the toxicological profile of methyl okadaate and its potential implications for human and environmental health.

Q & A

Q. How can researchers optimize Methyl Okadaate’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer : Employ co-solvents like DMSO/PEG-400 (≤10% v/v) or formulate as liposomal nanoparticles. Assess solubility via shake-flask method and validate stability in plasma via HPLC. For bioavailability studies, use LC-MS/MS to quantify plasma concentrations post-IV/IP administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.